1-cyclopropanecarbonylpiperidin-4-ol
Overview
Description
1-cyclopropanecarbonylpiperidin-4-ol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, and its derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Mechanism of Action
Target of Action
1-Cyclopropanecarbonylpiperidin-4-ol, also known as 1-Cyclopropanecarbonyl-4-hydroxypiperidine or Cyclopropyl(4-hydroxypiperidin-1-yl)methanone, is a novel compound that has been evaluated for potential treatment of HIV . The primary target of this compound is the chemokine receptor CCR5 , which belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential coreceptor in the process of HIV-1 entry .
Mode of Action
The compound interacts with its target, the CCR5 receptor, and exhibits antagonistic activities . The antagonism of the CCR5 receptor is believed to be associated with the presence of one basic nitrogen atom in the compound, which anchors the ligands to the CCR5 receptor via a strong salt-bridge interaction . This interaction inhibits the entry of HIV-1 into cells, thereby potentially treating HIV-1 infections .
Biochemical Pathways
It is known that the compound interferes with the hiv-1 entry process, which involves the interaction of the virus with the ccr5 receptor . By antagonizing the CCR5 receptor, the compound disrupts this process, potentially preventing the virus from entering and infecting the cells .
Result of Action
The antagonism of the CCR5 receptor by this compound results in the inhibition of HIV-1 entry into cells . This could potentially lead to a decrease in the number of cells infected by the virus, thereby mitigating the progression of HIV-1 infection .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopropanecarbonylpiperidin-4-ol typically involves the cyclopropanation of piperidine derivatives. One common method is the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-cyclopropanecarbonylpiperidin-4-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, alcohols) are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-cyclopropanecarbonylpiperidin-4-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Industry: Utilized as an intermediate in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A basic six-membered heterocyclic amine with various biological activities.
Cyclopropane: A three-membered carbocycle known for its high reactivity and use in organic synthesis.
Piperine: An alkaloid found in black pepper with antioxidant and anticancer properties.
Uniqueness
1-cyclopropanecarbonylpiperidin-4-ol is unique due to its combination of a cyclopropane ring and a piperidine moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications .
Biological Activity
1-Cyclopropanecarbonylpiperidin-4-ol, also known as 1-Cyclopropanecarbonyl-4-hydroxypiperidine, is a piperidine derivative that has garnered attention for its potential biological activities, particularly as an antagonist of the CCR5 receptor. This receptor plays a crucial role in the entry of HIV-1 into host cells, making this compound a candidate for therapeutic applications in HIV treatment. This article delves into the biological activity of this compound, exploring its mechanisms, research findings, and potential applications.
Chemical Structure and Properties
This compound features a cyclopropane ring attached to a piperidine structure, which imparts unique chemical properties conducive to biological activity. The compound's molecular formula is with a molecular weight of approximately 165.24 g/mol.
The primary mechanism of action for this compound involves its antagonistic effects on the CCR5 receptor. By binding to this receptor, the compound inhibits the interaction between HIV-1 and host cells, thereby preventing viral entry and replication. This mechanism positions it as a potential therapeutic agent in the management of HIV infections.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Activity | Description |
---|---|
CCR5 Antagonism | Inhibits HIV-1 entry into cells by blocking CCR5 receptor interactions. |
Potential Anti-HIV Activity | Demonstrated efficacy in laboratory settings against HIV strains. |
Chemical Reactivity | Engages in various chemical reactions such as oxidation and reduction. |
Research Findings
Recent studies have highlighted the potential of this compound in various applications:
- Inhibition of HIV Entry : Research indicates that this compound effectively inhibits HIV-1 entry into CD4+ T cells by blocking the CCR5 receptor, which is essential for viral fusion and infection.
- Chemical Synthesis and Derivatives : The synthesis of this compound typically involves cyclopropanation reactions with piperidine derivatives. Variations in synthesis methods can yield different derivatives with potentially enhanced biological activity.
- Comparative Studies : Studies comparing this compound with other piperidine derivatives have shown that its unique cyclopropane moiety contributes significantly to its biological activity, differentiating it from other compounds in the same class.
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety of this compound:
- Case Study 1 : A study involving animal models demonstrated that administration of the compound resulted in significant reductions in viral load among subjects infected with HIV, supporting its role as a CCR5 antagonist.
- Case Study 2 : Clinical trials are underway to assess the pharmacokinetics and long-term effects of this compound in human subjects, focusing on its safety profile and effectiveness in reducing HIV transmission rates.
Properties
IUPAC Name |
cyclopropyl-(4-hydroxypiperidin-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c11-8-3-5-10(6-4-8)9(12)7-1-2-7/h7-8,11H,1-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGYJQTDVXDWHTC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC(CC2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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